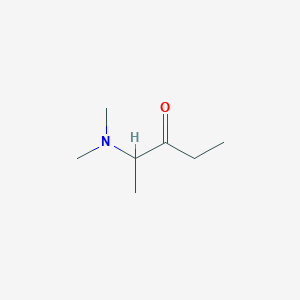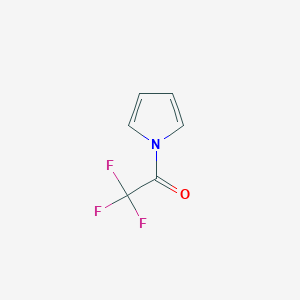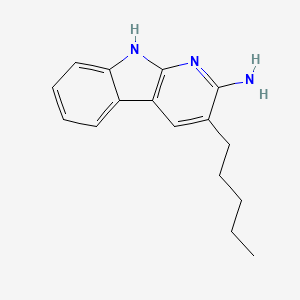
3-Pentanone,2-(dimethylamino)-,(-)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pentanone,2-(dimethylamino)-,(-)-(9CI) is an organic compound with the molecular formula C7H15NO It is a derivative of 3-pentanone, where a dimethylamino group is attached to the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-pentanone,2-(dimethylamino)-,(-)-(9CI) can be achieved through several methods. One common approach involves the reaction of 3-pentanone with dimethylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 3-pentanone,2-(dimethylamino)-,(-)-(9CI) often involves large-scale chemical processes. One method includes the catalytic addition of dimethylamine to 3-pentanone in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the pure compound.
化学反応の分析
Types of Reactions
3-Pentanone,2-(dimethylamino)-,(-)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary amines.
科学的研究の応用
3-Pentanone,2-(dimethylamino)-,(-)-(9CI) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.
Industry: It is used in the manufacture of various industrial products, including solvents and coatings.
作用機序
The mechanism by which 3-pentanone,2-(dimethylamino)-,(-)-(9CI) exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Pentanone, 2,2-dimethyl-: This compound has a similar structure but with two methyl groups attached to the second carbon atom instead of a dimethylamino group.
3-Pentanone, 2-methyl-: This compound has a single methyl group attached to the second carbon atom.
Uniqueness
3-Pentanone,2-(dimethylamino)-,(-)-(9CI) is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where such properties are desired.
特性
分子式 |
C7H15NO |
|---|---|
分子量 |
129.20 g/mol |
IUPAC名 |
2-(dimethylamino)pentan-3-one |
InChI |
InChI=1S/C7H15NO/c1-5-7(9)6(2)8(3)4/h6H,5H2,1-4H3 |
InChIキー |
LCCONZUJEGTUSN-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C(C)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)

![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)

